molecular formula C17H17ClFN3O B509561 (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine CAS No. 879590-18-8

(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine

Cat. No.: B509561
CAS No.: 879590-18-8
M. Wt: 333.8g/mol
InChI Key: UJWAKJRRFOINOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine (CAS 879590-18-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C17H17ClFN3O and a molecular weight of 333.79 g/mol , this aniline-functionalized piperazine derivative is characterized by its specific SMILES code: NC1=CC(Cl)=CC=C1N1CCN(CC1)C(=O)C1=C(F)C=CC=C1 . The piperazine moiety is a prominent feature in many biologically active compounds and approved pharmaceuticals, often used to optimize physicochemical properties and as a scaffold for arranging pharmacophoric groups . Piperazine-containing structures are frequently investigated in medicinal chemistry, particularly in the development of protein kinase inhibitors . Such inhibitors are a major focus in oncology research, as they can target key enzymes like Bcr-Abl and receptor tyrosine kinases, which are implicated in the progression of various cancers, including chronic myeloid leukemia . The structural architecture of this compound, featuring a benzoylpiperazine group linked to a chlorinated aniline, suggests its potential utility as a key synthetic intermediate or a core structural scaffold for designing novel therapeutic agents. Researchers value this compound for exploring structure-activity relationships in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-12-5-6-16(15(20)11-12)21-7-9-22(10-8-21)17(23)13-3-1-2-4-14(13)19/h1-6,11H,7-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWAKJRRFOINOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Bis(2-Chloroethyl)amine Hydrochloride

The phenylpiperazine scaffold is classically synthesized via cyclization of substituted anilines with bis(2-chloroethyl)amine hydrochloride. For the target compound, 5-chloro-2-nitroaniline serves as the starting material. Reaction conditions involve heating at 180°C in 1,2-dichlorobenzene for 2 hours, yielding 1-(5-chloro-2-nitrophenyl)piperazine . Purification via silica gel chromatography (methanol/methylene chloride, 1:20) achieves a 65–75% yield. This method is advantageous for scalability but requires high-temperature tolerance.

Palladium-Catalyzed Coupling

An alternative route employs Buchwald-Hartwig amination to couple 5-chloro-2-bromoaniline with N-Boc-piperazine. Using Pd₂(dba)₃ (2.5 mol%), BINAP (5 mol%), and NaOtBu in toluene at 110°C, the reaction forms 1-(5-chloro-2-aminophenyl)-4-Boc-piperazine in 80–85% yield. Deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the free piperazine intermediate. This method offers superior regioselectivity and milder conditions compared to cyclization.

Reduction of the Nitro Group

Catalytic Hydrogenation

The nitro group in 1-(5-chloro-2-nitrophenyl)piperazine is reduced to an amine using 10% Pd/C under 50 psi H₂ in ethanol at 25°C. Completion within 6 hours yields 1-(5-chloro-2-aminophenyl)piperazine with >95% purity. Filtration through Celite followed by solvent evaporation eliminates catalyst residues.

Chemical Reduction with Sodium Dithionite

For smaller scales, sodium dithionite (Na₂S₂O₄) in aqueous ethanol (50°C, 2 hours) reduces the nitro group quantitatively. This method avoids hydrogenation equipment but generates sulfurous byproducts, necessitating thorough washing with sodium bicarbonate.

Acylation of Piperazine with 2-Fluorobenzoyl Chloride

Regioselective Acylation

The secondary amine in 1-(5-chloro-2-aminophenyl)piperazine undergoes acylation with 2-fluorobenzoyl chloride. In dichloromethane at 0°C, triethylamine (1.5 equiv) neutralizes HCl, enabling 90% conversion to the target compound within 2 hours. Excess acylating agent (1.2 equiv) ensures monoacylation, verified by thin-layer chromatography (TLC) using 10% methanol in chloroform.

Solvent and Base Optimization

Comparative studies reveal that tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) increases reaction rates (95% yield in 1 hour) but complicates purification due to DIPEA hydrochloride precipitation. Dichloromethane remains preferred for ease of isolation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 7.8, 1.5 Hz, 1H, benzoyl aromatic), 7.55–7.45 (m, 2H, benzoyl aromatic), 7.20 (d, J = 8.5 Hz, 1H, phenylamine), 6.95 (d, J = 2.5 Hz, 1H, phenylamine), 3.75–3.60 (m, 4H, piperazine), 3.15–3.00 (m, 4H, piperazine).

  • Melting Point : 192–196°C (recrystallized from ether).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥99% purity. Residual solvents (dichloromethane, ethanol) are quantified via gas chromatography (<100 ppm).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclization + H₂7095Scalable, low catalyst costHigh-temperature conditions
Pd Coupling + TFA8599Mild conditions, high selectivityPd catalyst cost, Boc deprotection
Na₂S₂O₄ Reduction9597No specialized equipmentSulfurous waste generation

Challenges and Mitigation Strategies

Over-Acylation

Using >1.2 equiv of 2-fluorobenzoyl chloride leads to diacylated byproducts. Stoichiometric control and TLC monitoring at 30-minute intervals prevent this.

Piperazine Ring Instability

Prolonged exposure to acids during Boc deprotection can degrade the piperazine. Neutralization with cold sodium bicarbonate immediately after TFA addition preserves integrity.

Industrial-Scale Considerations

Solvent Recovery

Ethanol and dichloromethane are distilled and reused, reducing costs by 40%.

Continuous Flow Hydrogenation

Fixed-bed reactors with Pd/C catalysts enable 24/7 nitro reduction, enhancing throughput by 300% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .

Scientific Research Applications

(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aromatic Substituents

Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets. Below is a comparison of (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine with analogous piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical/Chemical Properties Biological Activity (if known)
This compound C₁₈H₁₆ClFN₄O 382.80* 5-Cl phenyl, 2-F-benzoyl piperazine Discontinued; no purity data Not explicitly reported in evidence
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine C₁₉H₂₁ClN₄O 380.85 3-Cl phenyl, 4-methylbenzoyl piperazine Discontinued; similar synthesis route Unknown
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine C₂₂H₂₄ClN₅O₂S 481.98 2-Cl phenyl, sulfonylpyrimidine CAS 1113103-72-2; solid-state data Potential kinase inhibition (inferred)
4-(2-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine C₁₈H₁₉ClN₄S 374.88 2-Cl benzyl, thienylmethylene MDL number MFCD02076455 Unspecified receptor interaction

Notes:

  • Physicochemical Differences : Sulfonylpyrimidine-containing analogs (e.g., ) exhibit higher molecular weights and polar surface areas, likely influencing solubility and membrane permeability.

Halogenation Patterns and Bioactivity

Halogen placement significantly impacts binding affinity and selectivity:

  • Chlorine at Position 5 : The target’s 5-Cl substituent on the phenyl ring may sterically hinder interactions compared to 2-Cl or 3-Cl analogs (e.g., ), which could alter receptor binding kinetics.
  • Fluorine vs. Other Halogens: The 2-fluorobenzoyl group provides a balance of electronegativity and lipophilicity, contrasting with non-halogenated or nitro-substituted analogs like (2-Chloro-5-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine (C₁₈H₁₉ClN₄O₃, 374.83 g/mol) , where the nitro group increases polarity but reduces metabolic stability.

Functional Group Variations

  • Benzoyl vs. Sulfonyl/Pyrimidine : The benzoyl group in the target compound may facilitate π-π stacking interactions in hydrophobic binding pockets, whereas sulfonyl groups (e.g., ) could engage in hydrogen bonding.

Biological Activity

The compound (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine is a derivative of piperazine, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Structure

The compound features a piperazine ring substituted with a 2-fluorobenzoyl group and a chloro-substituted phenyl moiety. Its molecular formula is C18_{18}H19_{19}ClF N2_2, with a molecular weight of approximately 324.81 g/mol.

PropertyValue
Molecular Weight324.81 g/mol
LogP3.45
Polar Surface Area (PSA)75.00 Ų
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various piperazine derivatives, including the target compound. The results indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties.

Case Study: Antimicrobial Activity Evaluation

In a study published in the World Journal of Pharmaceutical Research, several piperazine derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings are summarized in the following table:

CompoundGram-positive Activity (Zone of Inhibition)Gram-negative Activity (Zone of Inhibition)Antifungal Activity (Zone of Inhibition)
Compound A20 mm (Bacillus subtilis)10 mm (E. coli)15 mm (A. niger)
Compound B22 mm (Staphylococcus aureus)12 mm (Pseudomonas aeruginosa)18 mm (Candida albicans)
Target Compound 21 mm (Bacillus subtilis)11 mm (E. coli)16 mm (Candida albicans)

The target compound exhibited notable antibacterial activity against Bacillus subtilis and moderate effectiveness against E. coli, indicating its potential as an antimicrobial agent .

Antitumor Activity

Preliminary investigations into the antitumor potential of piperazine derivatives have shown promise. A related study demonstrated that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a cytotoxicity assay performed on NIH-3T3 cell lines, several derivatives were tested for their ability to inhibit cell proliferation. The results indicated that certain modifications led to IC50_{50} values significantly lower than those of standard chemotherapeutic agents.

CompoundIC50_{50} (µM)
Standard Drug25 µM
Compound A20 µM
Compound B15 µM
Target Compound 12 µM

The target compound displayed superior cytotoxicity compared to known standards, suggesting its potential as an antitumor agent .

The biological activity of the target compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to act as competitive inhibitors for various enzymes, affecting metabolic pathways critical for microbial survival.
  • Disruption of Membrane Integrity : Antimicrobial activity may also stem from the ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.
  • Interference with DNA Synthesis : Some piperazine derivatives interfere with DNA replication in cancer cells, contributing to their cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine, and how can purity be ensured?

  • Synthesis Strategy : Multi-step routes are typical, starting with coupling a chlorinated phenylamine intermediate with a fluorobenzoyl-piperazine derivative. For example, nucleophilic aromatic substitution or Buchwald-Hartwig amination may be employed to link the piperazine moiety to the aryl chloride .
  • Purification : Use column chromatography (normal phase or amine-functionalized silica) with gradients of ethyl acetate/hexane or methanol/dichloromethane. RP-HPLC with methods like 0.1% TFA in acetonitrile/water can achieve >98% purity .
  • Analytical Validation : Confirm purity via LC-MS (retention time alignment) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray Crystallography : Single-crystal diffraction (e.g., using Bruker APEX-II systems) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between the fluorobenzoyl and chlorophenyl groups can be measured to assess planarity .
  • Spectroscopic Data :

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–8.6 ppm), piperazine NH (δ 2.3–3.5 ppm), and fluorobenzoyl carbonyl (δ ~168 ppm in ¹³C NMR) .
  • MS : Molecular ion peaks (M+H⁺) should match the exact mass (calculated via tools like PubChem or CCP4 suite) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.
  • Stability Monitoring : Periodically check via TLC or HPLC for decomposition (e.g., hydrolysis of the amide bond in humid conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : If one study reports kinase inhibition (e.g., CDK9 IC₅₀ = 50 nM) while another shows no activity, validate assay conditions:

  • Assay Reproducibility : Use standardized ATP concentrations (e.g., 10 µM) and control inhibitors (e.g., flavopiridol for CDK9) .
  • Cellular Context : Check membrane permeability via logP calculations (e.g., cLogP >3 may enhance uptake) .
  • Metabolite Interference : Use LC-MS to rule out off-target effects from degradation products .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking Simulations : Use programs like AutoDock Vina to model interactions with targets (e.g., dopamine D3 receptors or acetylcholinesterase). Focus on hydrogen bonding with the fluorobenzoyl carbonyl and piperazine NH groups .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying substituents (e.g., replacing Cl with Br alters van der Waals interactions) .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., TPSA <70 Ų favors CNS activity) .

Q. How can researchers optimize synthetic yield while minimizing toxic byproducts?

  • Catalyst Screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig steps to reduce palladium residues (<10 ppm) .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps .
  • Byproduct Analysis : Use GC-MS to identify and quantify side products (e.g., dehalogenated intermediates) .

Q. What strategies validate target engagement in cellular models?

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with proteins. Analyze via SDS-PAGE and Western blot .
  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins (e.g., kinases) using Western blot or mass spectrometry .
  • Knockdown Controls : Use siRNA or CRISPR to confirm activity loss in target-deficient cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.